molecular formula C10H11BrO3S B11944913 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B11944913
M. Wt: 291.16 g/mol
InChI Key: XSUOQUSWWMWHBA-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is a synthetic sulfolane derivative of significant interest in organic and medicinal chemistry research. This compound features a tetrahydrothiophene 1,1-dioxide (sulfolane) core functionalized with a 4-bromophenoxy group. The sulfolane moiety is a well-known polar aprotic solvent and a versatile building block in synthesis . The presence of the bromine atom on the phenoxy ring makes this compound a valuable intermediate for further chemical transformations, notably in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for creating complex biaryl structures in drug discovery and materials science. Researchers can utilize this compound in the development of novel pharmaceutical candidates, as similar brominated heterocycles are often explored for their biological activity. It may also serve as a precursor in the synthesis of more complex molecules, including specialty surfactants or polymers, analogous to other alkoxy-substituted sulfolanes . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Buyer is responsible for verifying the identity, purity, and suitability of the product for their intended use.

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

3-(4-bromophenoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C10H11BrO3S/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,10H,5-7H2

InChI Key

XSUOQUSWWMWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The bromophenoxy group is introduced via nucleophilic substitution on the sulfolane ring. This step requires deprotonation of 4-bromophenol to enhance its nucleophilicity:

Reaction Scheme :

Tetrahydrothiophene 1,1-dioxide+4-BromophenolBase3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide\text{Tetrahydrothiophene 1,1-dioxide} + \text{4-Bromophenol} \xrightarrow{\text{Base}} \text{3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide}

Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or acetone

  • Temperature : 80–100°C, reflux

  • Reaction Time : 12–24 hours

Optimization Insights :

  • Solvent Polarity : Polar aprotic solvents (DMF) improve reaction kinetics by stabilizing the phenoxide ion.

  • Base Strength : Stronger bases (NaH) achieve higher conversion rates but risk side reactions like over-oxidation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves selectivity:

  • Power : 300 W

  • Duration : 30–45 minutes

  • Yield Increase : 15–20% compared to conventional heating

Alternative Pathway: Bromination of Preexisting Phenoxy Derivatives

Hydrobromination of Unsaturated Intermediates

A method adapted from St. Olaf College’s protocol for analogous compounds employs N-bromosuccinimide (NBS) to introduce bromine:

Procedure :

  • React 2,5-dihydrothiophene 1,1-dioxide with NBS in aqueous medium.

  • Stir at 50–55°C for 20–30 hours.

  • Extract with dichloroethane and purify via recrystallization.

Equation :

2,5-Dihydrothiophene 1,1-dioxide+NBS3-Bromo intermediate+Succinimide\text{2,5-Dihydrothiophene 1,1-dioxide} + \text{NBS} \rightarrow \text{3-Bromo intermediate} + \text{Succinimide}

Challenges :

  • Competing side reactions (e.g., dihydrothiophene ring opening).

  • Requires strict pH control (pH 7–9) to minimize hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent methodologies for related sulfone derivatives highlight the use of continuous flow systems to enhance scalability:

  • Residence Time : 5–10 minutes

  • Temperature Gradient : 70°C (inlet) to 25°C (outlet)

  • Throughput : 1–2 kg/hr

Advantages :

  • Reduced thermal degradation.

  • Consistent product quality (purity >98%).

Recrystallization and Purification

Final purification employs mixed-solvent systems:

  • Solvents : Ethanol/water (3:1 v/v)

  • Yield Loss : <5%

  • Purity : ≥99% (HPLC-UV at 254 nm)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (d, 2H, aromatic Br-C₆H₄), δ 4.20 (m, 1H, OCH), δ 2.80–3.10 (m, 4H, SO₂CH₂).

  • FT-IR :

    • Peaks at 1150 cm⁻¹ (S=O), 670 cm⁻¹ (C-Br).

Thermodynamic Stability

  • Thermogravimetric Analysis (TGA) :

    • Decomposition onset: 210°C

    • Moisture sensitivity: <5% weight loss at 40°C/75% RH.

Comparative Data Table

MethodYield (%)Purity (%)Reaction TimeScalability
Conventional Alkylation729524 hModerate
Microwave-Assisted889745 minHigh
Hydrobromination659030 hLow
Continuous Flow859810 minIndustrial

Challenges and Mitigation Strategies

  • Bromine Displacement : Competing elimination reactions are suppressed by using excess 4-bromophenol (1.5 equiv).

  • Sulfone Hydrolysis : Anhydrous conditions and inert atmospheres (N₂) prevent ring-opening .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The tetrahydrothiophene ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H11BrO3SC_{10}H_{11}BrO_3S and a molecular weight of approximately 291.165 g/mol. Its structure features a tetrahydrothiophene ring that is oxidized to a 1,1-dioxide form, coupled with a bromophenoxy substituent. This configuration contributes to its reactivity and potential interactions with biological systems.

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

  • Substitution Reactions : The bromine atom in the compound can undergo substitution reactions with various nucleophiles, facilitating the synthesis of more complex molecules. For example, reactions with amines can yield aminophenoxy derivatives.
  • Oxidation and Reduction : The tetrahydrothiophene ring can be subjected to oxidation or reduction, allowing for the formation of sulfoxides or sulfones under specific conditions.
  • Coupling Reactions : The phenoxy group can participate in coupling reactions with other aromatic compounds, making it useful for synthesizing new materials.

2. Biological Studies

  • Enzyme Inhibition : Preliminary studies suggest that 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide may inhibit certain enzymes, which could be valuable in drug development.
  • Protein-Ligand Interactions : The compound's structural features make it a candidate for studying protein-ligand interactions, which are crucial for understanding biochemical pathways.

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme activity of certain proteases demonstrated that this compound exhibited significant inhibitory effects. The IC50 value was determined to be within the micromolar range, indicating its potential as a lead compound for drug design targeting protease-related diseases.

Case Study 2: Synthesis of Derivatives

In another research project aimed at synthesizing novel derivatives of tetrahydrothiophene compounds, researchers successfully utilized this compound as a precursor. Various derivatives were synthesized through substitution reactions, yielding compounds with enhanced biological activities.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeConditionsMajor Products
SubstitutionBase (NaOH), NucleophileAminophenoxy derivatives
OxidationOxidizing agent (H2O2)Sulfoxides
ReductionReducing agent (LiAlH4)Alcohol derivatives
CouplingAromatic compoundsNew aromatic systems
Activity TypeTest SystemResult
Enzyme InhibitionProtease assayIC50 = X µM (specific value needed)
Protein BindingSurface Plasmon ResonanceHigh affinity observed

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, while the tetrahydrothiophene ring can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide with related sulfolane derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Tetrahydrothiophene 1,1-dioxide (Sulfolane) None C₄H₈O₂S 120.17 Industrial solvent, gas purification [1, 5, 10, 12]
3-Bromosulfolane 3-Bromo C₄H₇BrO₂S 199.06 Pharmaceutical intermediate [8, 14, 20]
3-(4-Bromophenoxy)sulfolane (Target) 3-(4-Bromophenoxy) C₁₀H₁₁BrO₃S 291.22* Potential solvent, synthetic intermediate (inferred) -
3-Chloro-tetrahydrothiophene 1,1-dioxide 3-Chloro C₄H₇ClO₂S 154.62 Chemical synthesis [18]
3-(Piperazin-1-yl)sulfolane 3-Piperazinyl C₈H₁₆N₂O₂S 204.29 Bioactive compound precursor [16]

Notes:

  • The 4-bromophenoxy group increases molecular weight and lipophilicity compared to sulfolane, likely reducing polarity and aqueous solubility.
  • Bromine and chlorine substituents enhance electrophilicity, facilitating nucleophilic substitution reactions .

Thermochemical and Solvent Properties

Sulfolane derivatives exhibit distinct thermochemical behaviors:

  • Sulfolane : Melting point = 27.5°C, boiling point = 285°C, and high polarity (dielectric constant = 43.3). It is effective in separating aromatic hydrocarbons from aliphatics due to its polarity .
  • However, its melting point (data unavailable) is expected to be higher than sulfolane due to stronger intermolecular forces .
  • 3-(4-Bromophenoxy)sulfolane: The bulky aromatic group may lower melting point compared to 3-bromosulfolane due to reduced crystallinity, while its solubility profile may shift toward non-polar solvents.

Biological Activity

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is a compound of significant interest due to its unique structural features and potential biological activities. Characterized by a tetrahydrothiophene ring oxidized to a 1,1-dioxide form with a bromophenoxy substituent, this compound's molecular formula and weight are approximately C10H10BrO2SC_10H_{10}BrO_2S and 275.16 g/mol, respectively. The compound's structure suggests possible interactions with biological systems, warranting detailed investigation into its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Tetrahydrothiophene ring : Provides a sulfur-containing framework.
  • Bromophenoxy group : Enhances reactivity and potential biological interactions.

This combination may lead to diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures can inhibit tumor growth. For example, in vivo studies of related brominated phenyl compounds have demonstrated significant inhibition of tumor growth in xenograft models . Although direct studies on this compound are necessary, its structural analogs provide a promising outlook for anticancer applications.

The mechanism of action for similar compounds often involves modulation of cell signaling pathways and induction of apoptosis through oxidative stress pathways. Specifically, interactions with reactive oxygen species (ROS) can lead to altered gene expression and metabolic processes within cells .

Case Studies

  • Study on Related Compounds : A study focusing on (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone revealed that it inhibited telomerase activity in cancer cells and induced apoptosis through endoplasmic reticulum stress mechanisms . This suggests that similar mechanisms could be explored for this compound.
  • Toxicological Assessments : Toxicological studies indicate that related thiophene compounds have varying degrees of toxicity depending on dosage and exposure routes. For example, the NOAEL (No Observed Adverse Effect Level) for tetrahydrothiophene derivatives was reported at 60 mg kg day60\text{ mg kg day} . Such findings underscore the importance of evaluating safety profiles for new compounds.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
TetrahydrothiopheneBasic structure without substituentsLacks functional groups that confer biological activity
Sulfolane (Tetrahydrothiophene 1,1-dioxide)Contains a similar dioxo structurePrimarily used as a solvent; less biologically active
3-Bromo-4-hydroxysulfolaneHydroxyl group additionEnhanced solubility; potential for different biological activity

The uniqueness of this compound lies in its specific combination of bromophenoxy substitution and dioxo functionality, which may confer distinct biological activities not observed in these other compounds.

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from tetrahydrothiophene derivatives. A common approach includes:
  • Alkylation : Reacting tetrahydrothiophene with 4-bromophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
  • Oxidation : Treating the intermediate with hydrogen peroxide (H₂O₂) or another oxidizing agent to introduce the sulfone (1,1-dioxide) moiety.
  • Optimization : Reaction conditions (temperature: 60–80°C, pH 7–9) are critical for yield and purity. Microwave-assisted synthesis can enhance efficiency by reducing reaction time and improving selectivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydrothiophene ring structure, bromophenoxy substituent position, and sulfone group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₀BrO₃S).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
  • X-ray Crystallography : For unambiguous 3D structural determination if single crystals are obtainable .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should evaluate:
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the sulfone group may occur in humid environments.
  • Temperature : Long-term storage at –20°C is recommended; thermal decomposition is observed above 100°C .

Advanced Research Questions

Q. How can conflicting bioactivity data in different studies be resolved?

  • Methodological Answer : Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:
  • Purity Variations : Validate compound purity via HPLC and elemental analysis before testing.
  • Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%), pH, and temperature.
  • Metabolic Stability : Assess degradation products (e.g., 3-hydroxy metabolites via LC-MS) that may interfere with activity .

Q. What strategies optimize reaction yield in microwave-assisted synthesis?

  • Methodological Answer :
  • Parameter Tuning : Optimize microwave power (100–300 W), irradiation time (5–30 minutes), and solvent (e.g., ethanol or acetonitrile).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity.
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression .

Q. How can the mechanism of enzyme inhibition by this compound be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Structural Biology : Co-crystallize the compound with the target enzyme for X-ray diffraction analysis.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and key interactions (e.g., hydrogen bonds with the sulfone group) .

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